2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Description
2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol (CAS: 1354017-73-4) is a chiral ethanolamine derivative featuring a cyclopropyl group and a 1-methyl-pyrrolidin-3-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol . This compound is classified as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) or biologics . The (S)-enantiomer is explicitly marketed, suggesting stereochemical specificity in its applications . Despite its discontinued commercial availability from certain suppliers (e.g., CymitQuimica, Ref: 10-F082545) , it remains accessible through specialized chemical vendors like Hairui Chem .
Properties
IUPAC Name |
2-[cyclopropyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-5-4-10(8-12)9-13(6-7-14)11-2-3-11/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZCWZUCKOTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:
Cyclopropylamine Synthesis: Cyclopropylamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.
Pyrrolidine Derivative Formation: 1-methyl-pyrrolidin-3-ylmethyl chloride can be prepared by reacting 1-methyl-pyrrolidin-3-ol with thionyl chloride.
Coupling Reaction: The cyclopropylamine and 1-methyl-pyrrolidin-3-ylmethyl chloride are then coupled using a nucleophilic substitution reaction to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can reduce any oxidized forms back to the original compound or further reduce the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclopropylamines and pyrrolidines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that derivatives of this compound may influence neuropharmacological effects, making it a candidate for research into neurological disorders. Its unique structure allows for interactions with various biological targets, which could lead to the development of novel therapeutic agents.
Organic Synthesis
2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to create more complex molecules from simpler precursors. This versatility is crucial in the development of pharmaceuticals and fine chemicals.
Biochemical Studies
In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways. Its structural features may influence binding affinities and selectivities towards specific enzymes or receptors, providing insights into biological processes.
The biological activity of this compound is under investigation for its potential antibacterial properties and effects on cognitive functions. Research suggests that the compound could modulate cognitive and behavioral processes due to its interaction with neurotransmitter systems .
Case Studies and Research Findings
Recent studies have explored the neuropharmacological potential of similar compounds in treating conditions such as anxiety and depression. For instance, a study highlighted the effects of pyrrolidine derivatives on serotonin receptor modulation, indicating potential benefits in mood regulation .
Moreover, investigations into the compound's antibacterial properties have shown promise against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| Cyclopropylamine | Cyclopropyl group only | Neurotransmitter modulation |
| Pyrrolidine-ethanol derivatives | Pyrrolidine ring + alcohol | Organic synthesis |
| This compound | Cyclopropyl + pyrrolidine + ethanol | Medicinal chemistry & synthesis |
Mechanism of Action
The mechanism by which 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Ethylpropylamino)ethanol (CAS: 2893-56-3)
- Molecular Formula: C₇H₁₇NO
- Substituents : Ethyl and propyl groups on the nitrogen.
- Key Differences : Lacks heterocyclic moieties, resulting in lower molecular complexity and rigidity.
- Pharmacological Implications : Simpler alkyl chains may enhance lipophilicity but reduce target specificity compared to the cyclopropyl-pyrrolidine system in the target compound .
Heterocyclic Ethanolamine Derivatives
Cyclopropylmethyl-oxetan-3-yl-amine Derivatives (Patent: EP 2022/06)
- Example : (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine.
- Key Differences : Incorporates fused imidazo-pyrrolo-pyrazine and cyclopentyl groups, likely designed for kinase inhibition or nucleic acid targeting .
- Pharmacological Implications : Increased aromaticity and molecular weight (~500 g/mol) suggest enhanced binding to hydrophobic pockets or nucleic acids, unlike the target compound’s intermediate role .
β-Heteroaryl-α,β-Didehydro-α-Amino Acid Derivatives
- Example: Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (CAS: N/A).
- Key Differences: Features cyano, pyridinyl, and pyrimidinyl groups, enabling conjugation and π-stacking interactions absent in the target compound .
- Applications : Used in medicinal chemistry for synthesizing antimetabolites or protease inhibitors .
Structural and Functional Data Comparison
Key Research Findings and Implications
Stereochemical Specificity: The (S)-enantiomer of the target compound is emphasized, suggesting enantioselective interactions in drug synthesis . This contrasts with non-chiral analogs like 2-(Ethylpropylamino)ethanol .
Metabolic Stability: The cyclopropyl group may confer resistance to oxidative metabolism, a feature absent in alkyl-substituted ethanolamines .
Pharmacokinetics : The pyrrolidine moiety enhances water solubility via hydrogen bonding, a critical advantage over purely alkylated analogs .
Biological Activity
2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol
- CAS Number : 1353997-59-7
- Molecular Formula : CHNO
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Provides conformational rigidity |
| Pyrrolidine Ring | Enhances interaction with biological targets |
| Ethanol Moiety | Potentially influences solubility and reactivity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The conformational rigidity provided by the cyclopropyl group may enhance binding affinity to various receptors or enzymes, while the pyrrolidine ring is known for its role in modulating neurotransmitter systems.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal properties. A study highlighted that certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Antimicrobial Activity Table
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative A | 0.0039 | S. aureus, E. coli |
| Pyrrolidine Derivative B | 0.0048 | Bacillus mycoides, C. albicans |
Neuropharmacological Effects
In addition to antimicrobial properties, compounds with similar structures have been investigated for their neuropharmacological effects. Specifically, cyclopropyl amino acids have been noted for their ability to bind to the alpha(2)-delta subunit of voltage-gated calcium channels, which is implicated in pain modulation . This suggests that this compound may also have potential applications in pain management therapies.
Study on Antibacterial Activity
A study conducted on various pyrrolidine derivatives found that modifications in the chemical structure significantly influenced antibacterial activity. The results indicated that compounds with specific functional groups exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria . This highlights the importance of structural optimization in developing effective antimicrobial agents.
Research on Pain Modulation
Another research effort focused on the interaction of cyclopropyl derivatives with calcium channels, showing promising results in reducing pain responses in animal models. These findings suggest a potential therapeutic application for compounds like this compound in treating chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
